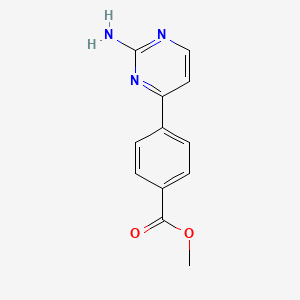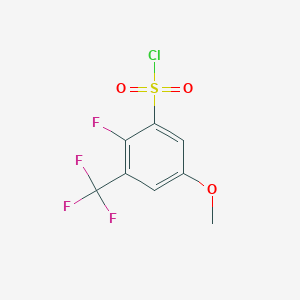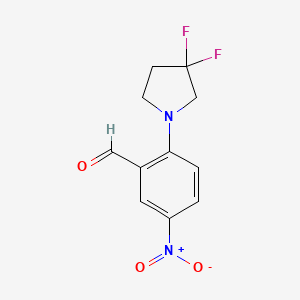
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde
描述
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde, also known as DFPNB, is a chemical compound used in scientific research. It is a highly reactive aldehyde that can be used in the synthesis of various compounds. The purpose of
作用机制
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde is a highly reactive aldehyde that can interact with various biomolecules, including proteins, DNA, and RNA. Its mechanism of action involves the formation of covalent bonds with these biomolecules, which can alter their structure and function. 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cellular signaling and metabolism.
Biochemical and Physiological Effects:
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde can have a range of biochemical and physiological effects depending on the specific biomolecule it interacts with. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of key enzymes involved in cell survival. 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde has also been shown to have anti-inflammatory effects by inhibiting the activity of cytokines, which are involved in the immune response. Additionally, 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
实验室实验的优点和局限性
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde has several advantages for use in lab experiments. It is a highly reactive aldehyde that can be used in the synthesis of various compounds. It can also be used as a tool for studying the mechanism of action of enzymes and biomolecules. However, 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde also has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. Additionally, its reactivity can make it difficult to control in certain reactions, leading to unwanted side reactions.
未来方向
There are several future directions for research involving 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde. One area of research is the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde can be used as a starting point for the synthesis of novel compounds with improved efficacy and reduced toxicity. Another area of research is the development of new materials with unique properties. 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde can be used in the synthesis of luminescent and conductive materials, which have potential applications in electronics, sensing, and imaging. Finally, further research is needed to understand the mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde and its interactions with biomolecules. This information can be used to develop new tools for studying cellular signaling and metabolism.
科学研究应用
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde has a wide range of applications in scientific research. It can be used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde has been used in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been used in the synthesis of novel materials with unique properties, such as luminescent and conductive properties.
属性
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-2-1-9(15(17)18)5-8(10)6-16/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQVQQEKBRUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



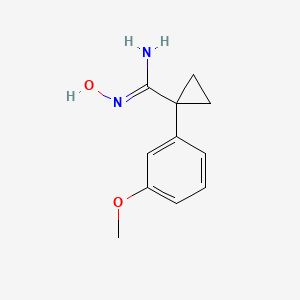
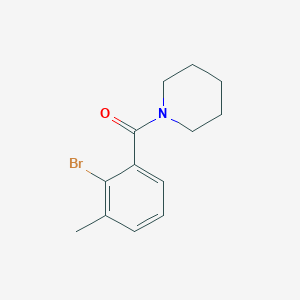

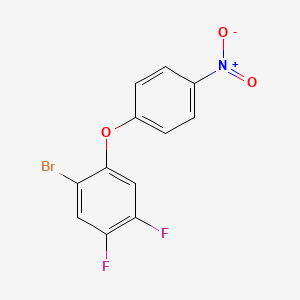
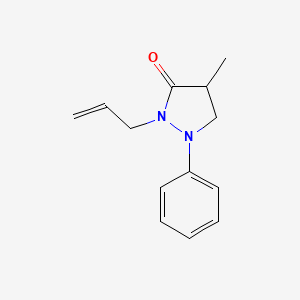
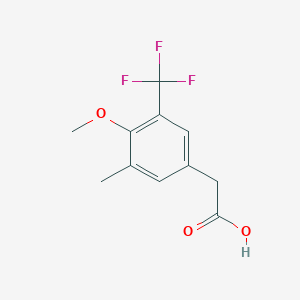

![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)

![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)

